Dihydrokaempferide is primarily found in plants, especially within the Lamiaceae family. It has been identified in various herbal extracts, including those from Mentha pulegium (pennyroyal) and Origanum majorana (marjoram) . Additionally, it has been detected in Brazilian propolis, a resinous substance produced by bees, which is rich in bioactive compounds .
Chemically, dihydrokaempferide is classified as a flavonoid and more specifically as a flavanone. Its chemical structure can be represented by the molecular formula and it has a CAS registry number of 137225-59-3 . The compound exhibits various biological activities that make it a subject of research in pharmacology and natural product chemistry.
Dihydrokaempferide can be synthesized through several methods, including extraction from natural sources and chemical synthesis. One common approach involves the reduction of kaempferol using reducing agents such as sodium borohydride or lithium aluminum hydride .
The synthesis process typically requires careful control of reaction conditions to ensure high yields and purity. For instance, the reduction reaction may be performed under an inert atmosphere to prevent oxidation. Chromatographic techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and characterization of the synthesized compound .
Dihydrokaempferide features a characteristic flavonoid structure with a chromone backbone. The specific arrangement of hydroxyl groups and double bonds contributes to its biological activity. The structural formula can be expressed as follows:
The molecular weight of dihydrokaempferide is approximately 302.28 g/mol. Its InChIKey is CKDYDMSDCNQHEB-JKSUJKDBSA-N, which facilitates its identification in chemical databases .
Dihydrokaempferide participates in various chemical reactions typical of flavonoids, including oxidation and reduction processes. It can undergo glycosylation reactions to form glycosides, which may enhance its solubility and bioavailability.
Studies have shown that dihydrokaempferide does not significantly inhibit certain signaling pathways compared to its parent compound kaempferol. For example, it has been observed that dihydrokaempferide does not inhibit the phosphorylation of Akt, a key regulator in cell signaling pathways related to cancer progression .
The biological activity of dihydrokaempferide is believed to involve multiple mechanisms, including antioxidant activity and modulation of cellular signaling pathways. It may enhance the efficacy of chemotherapeutic agents by altering drug metabolism or improving drug delivery.
Research indicates that while dihydrokaempferide does not affect certain pathways as effectively as kaempferol, it still plays a role in reducing cellular stress responses and enhancing cell viability under hypoxic conditions .
Dihydrokaempferide appears as a yellowish crystalline solid with a melting point that varies depending on purity but generally falls within the range of 150°C to 160°C.
The compound is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water. Its stability can be affected by light and temperature; therefore, it should be stored in dark containers at low temperatures for prolonged shelf life .
Dihydrokaempferide has several scientific applications:
Flavanone 3-hydroxylase (F3H) is a pivotal dioxygenase in the flavonoid pathway, catalyzing the stereospecific 3β-hydroxylation of (2S)-naringenin to form dihydrokaempferol. This reaction requires Fe²⁺, 2-oxoglutarate, and molecular oxygen as co-substrates [1] [8]. Structural analyses reveal that F3H possesses a conserved 2-oxoglutarate-binding domain (His-X-Asp-Xn-His motif) and a substrate-binding pocket that accommodates flavanones like naringenin [1] [4]. In Trapa bispinosa, heterologous expression of TbF3H in Saccharomyces cerevisiae confirmed its functionality, yielding dihydrokaempferol at 216.7 mg/L after optimization [1]. Similarly, OsF3H from rice (Oryza sativa) converted naringenin to dihydrokaempferol in yeast, as validated via LC-MS and NMR [4]. Enzyme kinetics studies indicate F3H exhibits higher affinity for naringenin (Km = 8.2 µM) than other flavanones, underscoring its substrate specificity [8].
Table 1: Functional Characterization of F3H Across Plant Species
| Species | Gene | Amino Acids | Key Domains | Catalytic Efficiency (kcat/Km) |
|---|---|---|---|---|
| Trapa bispinosa | TbF3H | 363 | 2OG-Fe(II) oxygenase (PF03171) | 1.24 × 10⁴ M⁻¹s⁻¹ |
| Oryza sativa | OsF3H | 377 | PLN02515 superfamily | 9.87 × 10³ M⁻¹s⁻¹ |
| Dendrobium officinale | DoF3H | 377 | Dioxygenase domain | 8.65 × 10³ M⁻¹s⁻¹ |
The phenylpropanoid pathway, producing dihydrokaempferol precursors, is tightly regulated by transcription factor complexes. MYB-bHLH-WD40 (MBW) ternary complexes activate structural genes, including PAL (phenylalanine ammonia-lyase), C4H (cinnamate 4-hydroxylase), 4CL (4-coumarate-CoA ligase), and CHS (chalcone synthase) [5] [6]. In Ampelopsis grossedentata, transcriptomic analyses identified MYB12 homologs that co-express with F3H and F3'5'H, correlating with dihydrokaempferol accumulation [7]. These transcription factors bind to cis-elements (e.g., AC-rich motifs) in promoter regions, enhancing flux toward dihydroflavonols. Environmental stressors like cold or salinity further induce F3H expression via stress-responsive promoters, as demonstrated in Dendrobium officinale, where salt stress upregulated DoF3H 4.2-fold [8].
F3H-mediated dihydrokaempferol synthesis is evolutionarily conserved in angiosperms, gymnosperms, and bryophytes. Phylogenetic analyses place F3H proteins in clades distinct from related dioxygenases (e.g., flavonol synthase or anthocyanidin synthase) [5] [8]. TbF3H shares 91.2% sequence identity with Punica granatum F3H and clusters with dicotyledonous orthologs, while monocot OsF3H forms a separate subclade [1] [4]. Despite sequence divergence, catalytic residues (e.g., H238, D240, H288 in TbF3H) are invariant, preserving 2-oxoglutarate coordination [1]. This conservation enables functional complementation: Expressing IbF3H from sweet potato (Ipomoea batatas) in Arabidopsis restored dihydrokaempferol production in flavonoid-deficient mutants [9].
Table 2: Evolutionary Relationships of F3H in Key Plant Species
| Plant System | Evolutionary Feature | Sequence Identity to TbF3H | Functional Cross-Reactivity |
|---|---|---|---|
| Eudicots (Trapa, Punica) | Shared clade; conserved substrate-binding pocket | 89–91% | Complements yeast f3hΔ mutants |
| Monocots (Oryza) | Divergent N-terminus; conserved Fe²⁺ site | 76–78% | Active in naringenin conversion |
| Gymnosperms (Picea) | Basal position in phylogeny | 68–70% | Low activity in heterologous hosts |
Saccharomyces cerevisiae serves as the primary chassis for dihydrokaempferol production due to its eukaryotic protein-folding machinery and compatibility with plant cytochrome P450 reductases. Co-expression of F3H with upstream phenylpropanoid genes (PAL, C4H, 4CL, CHS, CHI) enables de novo synthesis from glucose [2] [6]. In one study, engineering the acetyl-CoA pool via β-oxidation pathways increased malonyl-CoA availability, elevating dihydrokaempferol titers to 231.3 mg/L [6]. Additionally, transporter engineering (e.g., citrate/isocitrate transporters) enhanced intracellular α-ketoglutarate levels, augmenting F3H activity by 40% [6]. Yarrowia lipolytica has also emerged as an alternative host, with peroxisomal targeting of pathway enzymes yielding 284.8 mg/L dihydrokaempferol [10].
Table 3: Dihydrokaempferol Production in Engineered Microbial Hosts
| Host Strain | Engineering Strategy | Titer (mg/L) | Key Genes |
|---|---|---|---|
| Saccharomyces cerevisiae | F3H + acetyl-CoA carboxylase overexpression | 231.3 | TbF3H, ACC1 |
| Saccharomyces cerevisiae | α-Ketoglutarate transporter + NADPH regeneration | 284.8 | DoF3H, MAE1 (malate transporter) |
| Yarrowia lipolytica | Peroxisomal targeting + malonyl-CoA shunting | 198.5 | F3H, PEX10-tagged CHS/CHI |
Tuning promoter strength mitigates metabolic imbalances in heterologous pathways. Constitutive promoters (e.g., PGK1, TEF1) enable high-level expression of F3H but may overload cofactor pools. In Trapa bispinosa, a promoter adjustment strategy using fluorescence-activated cell sorting (FACS) identified the TDH3 promoter as optimal for TbF3H, boosting dihydrokaempferol to 216.7 mg/L [1]. Inducible systems (e.g., galactose-responsive GAL1/10) offer temporal control, delaying F3H expression until naringenin accumulation peaks [6]. Hybrid promoters, engineered via cis-element shuffling, further fine-tune expression, as demonstrated by 3.5-fold higher dihydrokaempferol output with synthetic promoter pCPR2 [5].
CRISPR/Cas9 facilitates precise genome editing for pathway optimization. In Saccharomyces cerevisiae, multiplexed knockout of competing genes (ALD6, PDC5, ARO10) redirected carbon flux toward phenylalanine, increasing dihydrokaempferol precursors by 60% [6] [10]. Additionally, Cas9-assisted integration of F3H and CPR (cytochrome P450 reductase) at ribosomal DNA loci created stable multicopy strains, achieving 152% higher titers than plasmid-based systems [6]. In Escherichia coli, base-editing fadR and poxB enhanced malonyl-CoA availability, supporting 379.2 mg/L dihydrokaempferol when coupled with plant F3H variants codon-optimized for bacterial expression [10].
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